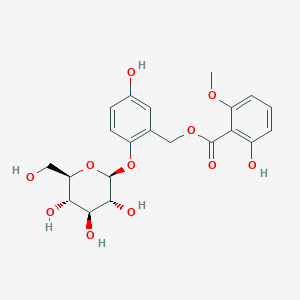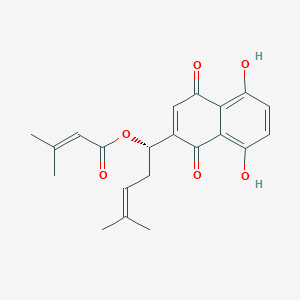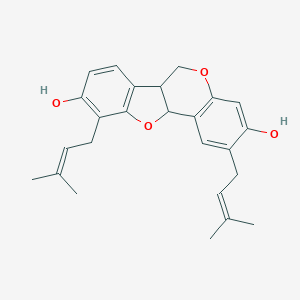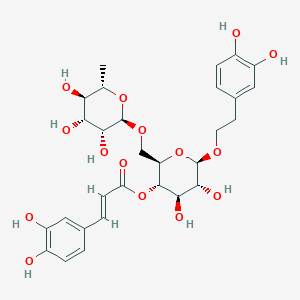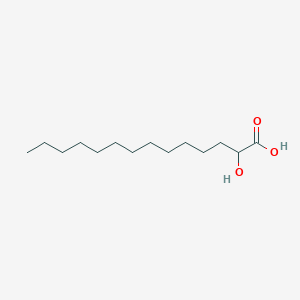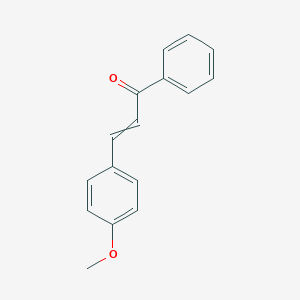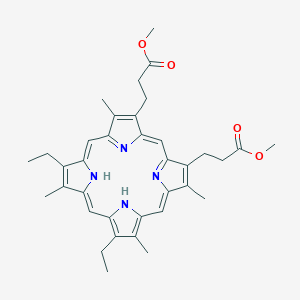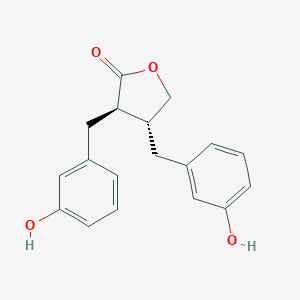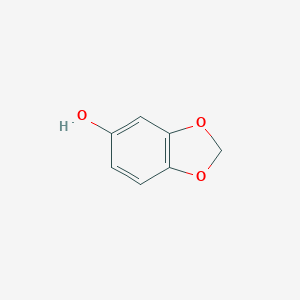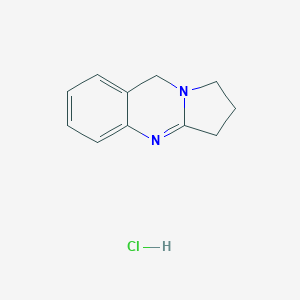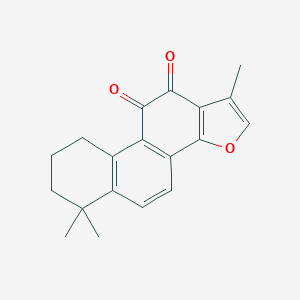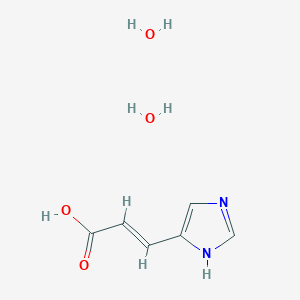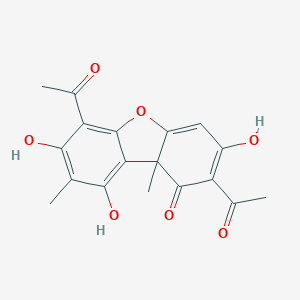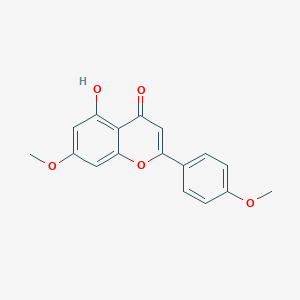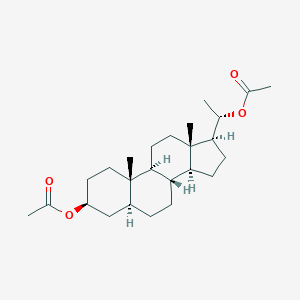
Allopregnane-3beta,20alpha-diol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allopregnane-3beta,20alpha-diol diacetate (3β,20α-DHP) is a steroid hormone that is synthesized from dehydroepiandrosterone (DHEA) in the adrenal gland. It has been found to have various physiological and biochemical effects, and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3β,20α-DHP is not fully understood, but it is believed to act through various signaling pathways in the body. It has been shown to bind to and activate certain receptors in the brain, including the sigma-1 receptor, which is involved in neuroprotection and cognitive function. Additionally, it has been found to modulate the activity of certain enzymes and proteins involved in immune function and cancer cell growth.
Effets Biochimiques Et Physiologiques
3β,20α-DHP has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine, which are involved in cognitive function and memory. Additionally, it has been found to modulate the activity of certain immune cells, including T cells and macrophages, and to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3β,20α-DHP in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the hormone. Additionally, its potential applications in various scientific research fields make it a versatile tool for researchers. However, one limitation is the limited availability of the hormone, which can make it difficult to obtain for certain experiments.
Orientations Futures
There are several potential future directions for research on 3β,20α-DHP. One area of interest is its potential as a therapeutic target for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, its potential applications in cancer research and autoimmune diseases warrant further investigation. Finally, the development of new synthesis methods and the investigation of the hormone's structure-activity relationship may lead to the development of more potent and selective analogs for use in scientific research.
Méthodes De Synthèse
The synthesis of 3β,20α-DHP involves the conversion of Allopregnane-3beta,20alpha-diol diacetate into 3β-hydroxy-5-androsten-17-one, which is then further converted into 3β,20α-DHP through a series of chemical reactions. This synthesis method has been well-established and is commonly used in research laboratories.
Applications De Recherche Scientifique
3β,20α-DHP has been studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research. It has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to modulate the immune response and to have anti-inflammatory effects, making it a potential therapeutic target for autoimmune diseases. In cancer research, 3β,20α-DHP has been found to inhibit the growth of certain types of cancer cells.
Propriétés
Numéro CAS |
6170-08-7 |
|---|---|
Nom du produit |
Allopregnane-3beta,20alpha-diol diacetate |
Formule moléculaire |
C25H40O4 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18-,19-,20-,21+,22-,23-,24-,25+/m0/s1 |
Clé InChI |
VDZDKQBSTYNFGG-CVDNUPSHSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Autres numéros CAS |
6170-08-7 |
Synonymes |
5alpha-Pregnan-3beta,20alpha-diol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



